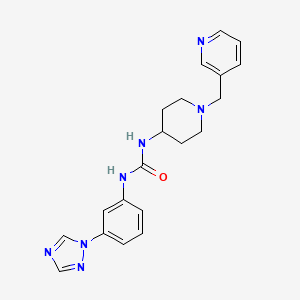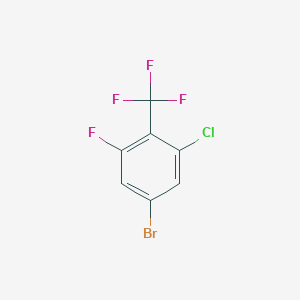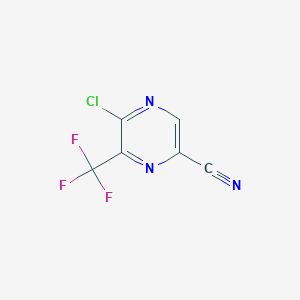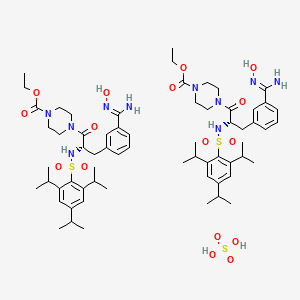
2-(2-Fluoro-5-hydroxyphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-5-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6FNO. It is a derivative of benzeneacetonitrile, where the benzene ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position.
Métodos De Preparación
The synthesis of 2-(2-Fluoro-5-hydroxyphenyl)acetonitrile can be achieved through several routes. One common method involves the reaction of 2-fluoro-5-hydroxybenzaldehyde with a suitable nitrile source under basic conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective raw materials, efficient catalysts, and reaction conditions that maximize yield and minimize by-products .
Análisis De Reacciones Químicas
2-(2-Fluoro-5-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Fluoro-5-hydroxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-5-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .
Comparación Con Compuestos Similares
2-(2-Fluoro-5-hydroxyphenyl)acetonitrile can be compared with other similar compounds, such as:
2-(2-Fluoro-5-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.
2-(2-Chloro-5-hydroxyphenyl)acetonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(2-Fluoro-4-hydroxyphenyl)acetonitrile: Similar structure but with the hydroxyl group at the 4-position instead of the 5-position.
These compounds share similar chemical properties but may exhibit different reactivities and biological activities due to the variations in their substituents .
Propiedades
Fórmula molecular |
C8H6FNO |
|---|---|
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
2-(2-fluoro-5-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,11H,3H2 |
Clave InChI |
TYJXYMSUZSBPBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)CC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)



![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)





